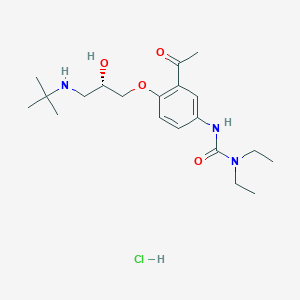

(S)-(-)-Celiprolol Hydrochloride

Descripción general

Descripción

Urea, N’-(3-acetyl-4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-N,N-diethyl-, monohydrochloride, (S)- is a complex organic compound with significant applications in various fields This compound is characterized by its intricate structure, which includes multiple functional groups such as urea, acetyl, and hydroxypropoxy groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-acetyl-4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenylamine with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions, including specific temperatures and reaction times, to ensure the desired product is obtained.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and yield. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the final product meets the required specifications for its intended applications.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropoxy group, leading to the formation of corresponding ketones or aldehydes.

Reduction: Reduction reactions can occur at the acetyl group, converting it to an alcohol.

Substitution: The compound can participate in substitution reactions, especially at the amino group, where various substituents can be introduced.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Mechanism of Action

Celiprolol selectively blocks beta-1 adrenergic receptors while exhibiting partial agonist activity, which differentiates it from non-selective beta-blockers. This unique mechanism allows it to lower heart rate and blood pressure without significantly affecting peripheral vascular resistance. Studies have shown that it effectively reduces systolic and diastolic blood pressure in patients with mild to moderate hypertension, particularly in elderly populations .

Pharmacokinetics

Celiprolol is characterized by nonlinear absorption; its bioavailability increases with higher doses. Peak plasma concentrations are typically reached within 2 to 3 hours post-administration. A study indicated that after a single oral dose of 200 mg, the mean peak plasma concentration was approximately 687 μg/L . Importantly, pharmacokinetic profiles in elderly patients show no significant accumulation upon repeated dosing, making it a suitable option for this demographic .

Clinical Applications

Hypertension Management

Celiprolol is primarily indicated for treating hypertension. Clinical trials have demonstrated its efficacy in lowering blood pressure by 12-15 mmHg systolic and 8-11 mmHg diastolic in elderly patients . Its safety profile is comparable to placebo, with fewer adverse effects than traditional beta-blockers like atenolol and propranolol.

Vascular Ehlers-Danlos Syndrome (vEDS)

Recent case studies have highlighted the benefits of celiprolol in managing vascular Ehlers-Danlos syndrome. A notable case reported significant improvement in quality of life following celiprolol administration, particularly in reducing bruising incidents without any cardiac or vascular complications over a seven-year follow-up period . This suggests potential off-label applications of celiprolol in connective tissue disorders where vascular stability is compromised.

Analytical Methods

Determination of Celiprolol Levels

Accurate measurement of celiprolol levels in biological samples is crucial for understanding its pharmacokinetics and therapeutic effects. A reversed-phase HPLC method has been developed for the simultaneous determination of celiprolol and chlorthalidone in human plasma and urine. The method demonstrated high sensitivity and linearity across various concentrations, making it effective for both clinical and research applications .

Case Studies

-

Hypertensive Patients

- Study Design : A double-blind randomized controlled trial compared celiprolol with chlorthalidone among hypertensive patients with reversible bronchial obstruction.

- Findings : Neither drug significantly altered forced expiratory volume; however, celiprolol maintained effective blood pressure control without exacerbating bronchial conditions .

- Elderly Population

Mecanismo De Acción

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of functional groups like the urea and hydroxypropoxy groups allows it to form hydrogen bonds and other interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparación Con Compuestos Similares

Urea derivatives: Compounds with similar urea groups but different substituents.

Acetyl derivatives: Compounds with acetyl groups attached to different molecular backbones.

Hydroxypropoxy derivatives: Compounds with hydroxypropoxy groups but varying other functional groups.

Uniqueness: This compound’s uniqueness lies in its combination of functional groups, which confer specific chemical properties and potential applications. Compared to other similar compounds, it may exhibit different reactivity, biological activity, and industrial utility due to its unique structure.

Actividad Biológica

(S)-(-)-Celiprolol hydrochloride is a cardioselective beta-adrenergic antagonist with unique pharmacological properties, primarily used in the management of hypertension and certain vascular conditions. This article explores its biological activity, including mechanisms of action, clinical efficacy, and case studies that illustrate its therapeutic benefits.

Celiprolol acts as a beta-1 adrenergic antagonist with partial agonist activity at beta-2 receptors. This dual action allows it to lower heart rate and blood pressure while also promoting vasodilation. The drug's selectivity for beta-1 receptors minimizes adverse effects commonly associated with non-selective beta-blockers, such as bronchoconstriction and bradycardia .

Pharmacokinetics

The pharmacokinetic profile of celiprolol indicates good bioavailability and a favorable safety profile. Studies have shown that celiprolol does not accumulate in the body upon repeated dosing, making it suitable for long-term management of hypertension .

| Parameter | Value |

|---|---|

| Bioavailability | High |

| Half-life | Approximately 6 hours |

| Peak plasma concentration | 1-2 hours post-administration |

Antihypertensive Effects

Celiprolol has been shown to effectively reduce both systolic and diastolic blood pressure in elderly patients with mild to moderate hypertension. In clinical trials, reductions of 12-15 mmHg in systolic pressure and 8-11 mmHg in diastolic pressure were observed .

Case Study: Vascular Ehlers-Danlos Syndrome (vEDS)

A notable case study highlights the efficacy of celiprolol in a patient with vascular Ehlers-Danlos syndrome. The patient, a 40-year-old female, experienced chronic anemia due to easy bruising. Following the administration of 400 mg of celiprolol hydrochloride daily, her symptoms improved significantly; serum hemoglobin and iron levels rose, leading to an enhanced quality of life without any recorded vascular events over seven years .

Safety Profile

Celiprolol exhibits a favorable safety profile compared to other beta-blockers. Clinical studies indicate that the incidence of side effects is lower than that associated with atenolol and propranolol. Common side effects include fatigue and dizziness but are generally mild and manageable .

Summary of Research Findings

Recent literature supports the use of celiprolol not only for hypertension but also for specific vascular conditions like vEDS. Its unique pharmacological properties make it a valuable therapeutic option:

- Hypertension Management : Effective in reducing blood pressure with minimal side effects.

- Vascular Conditions : Demonstrated benefits in improving symptoms related to vEDS.

- Long-term Safety : No significant adverse events reported over extended follow-up periods.

Q & A

Basic Research Questions

Q. What is the pharmacological mechanism of (S)-(-)-Celiprolol Hydrochloride, and how does it differ from other β-blockers?

this compound acts as a selective β1-adrenoreceptor antagonist with partial β2-agonist activity, classifying it as a selective adrenoreceptor modulator (SAM). This dual activity reduces cardiac workload (via β1 blockade) while promoting vasodilation (via β2 activation), making it effective for hypertension and angina. Unlike non-selective β-blockers, its β2 agonism minimizes bronchoconstriction risks. Methodologically, receptor binding assays (e.g., radioligand displacement) and functional studies (e.g., cAMP modulation in cell lines) are used to confirm selectivity and partial agonism .

Q. What analytical techniques are recommended for validating the identity and purity of this compound?

Key methods include:

- High-Performance Liquid Chromatography (HPLC) : To assess enantiomeric purity using chiral columns, as the (S)-enantiomer is pharmacologically active .

- Nuclear Magnetic Resonance (NMR) : For structural confirmation, particularly to verify the acetyl and tert-butylamino groups .

- Mass Spectrometry (MS) : To confirm molecular weight (416 g/mol) and detect impurities .

- Titrimetric Analysis : For quantifying water content in hydrated forms, critical for stability studies .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Use nitrile gloves and lab coats; avoid inhalation of dust .

- Spill Management : Mechanically collect spills to prevent environmental contamination, as it is toxic to aquatic life .

- Storage : Keep containers tightly closed in a dry, dark environment (2–8°C) to prevent degradation .

- Disposal : Follow hazardous waste guidelines; do not dispose via sinks or regular trash .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity during the synthesis of this compound?

- Synthetic Route Modification : Eliminate bromination steps to reduce racemization risks, as described in etherification-optimized protocols .

- Chiral Resolution : Use chiral auxiliaries or enzymatic resolution to isolate the (S)-enantiomer .

- Process Monitoring : Employ real-time HPLC to track enantiomeric excess during reaction progression . Yield improvements (>20%) have been reported by optimizing etherification conditions (e.g., solvent polarity, temperature) .

Q. How should contradictory data on β2-agonist efficacy in preclinical models be addressed?

Discrepancies may arise from:

- Model-Specific Factors : Tissue-specific receptor density (e.g., vascular vs. bronchial β2 receptors) .

- Dosage Variability : Partial agonism requires precise dose-response curves to avoid ceiling effects .

- Species Differences : Validate findings across multiple species (e.g., rodents vs. primates) . Methodologically, use isometric tension assays in isolated tracheal rings to quantify β2-mediated relaxation and compare with in vivo hemodynamic data .

Q. What strategies are recommended for designing preclinical studies to evaluate antihypertensive efficacy?

- Animal Models : Use spontaneously hypertensive rats (SHR) or angiotensin II-induced hypertension models .

- Endpoint Selection : Measure systolic blood pressure (tail-cuff or telemetry), heart rate, and cardiac output to distinguish β1 vs. β2 effects .

- Control Groups : Include non-selective β-blockers (e.g., propranolol) and β2-selective agonists (e.g., salbutamol) as comparators .

- Data Analysis : Apply ANOVA with post-hoc tests to account for inter-animal variability .

Q. How can researchers assess the ecological impact of this compound in wastewater studies?

- Bioassay Systems : Use Daphnia magna or zebrafish embryos to evaluate acute toxicity (LC50) and long-term reproductive effects .

- Degradation Studies : Perform photolysis or microbial degradation assays under simulated environmental conditions .

- Analytical Quantification : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect trace residues in water samples .

Q. Methodological Considerations

Q. What statistical approaches are suitable for analyzing dose-response relationships in receptor binding studies?

- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to estimate EC50 and maximal efficacy (Emax) .

- Schild Analysis : For competitive antagonism, calculate pA2 values to confirm β1 selectivity .

- Bootstrap Resampling : Assess confidence intervals for small-sample studies .

Q. How should stability studies be designed to evaluate this compound under varying storage conditions?

- Forced Degradation : Expose samples to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways .

- Stability-Indicating Methods : Use HPLC-DAD to resolve degradation products (e.g., hydrolyzed acetyl groups) .

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at recommended storage temperatures .

Q. Data Interpretation and Reporting

Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data?

- Pharmacokinetic Profiling : Measure plasma concentration-time curves to assess bioavailability and tissue penetration .

- Receptor Occupancy Studies : Use PET imaging with β1-selective radiotracers to correlate in vivo receptor engagement with effect .

- Meta-Analysis : Systematically review literature to identify confounding variables (e.g., route of administration) .

Q. What are the best practices for reporting enantiomer-specific findings in manuscripts?

- Chiral Descriptors : Use (S) and (R) prefixes with absolute configuration determined by X-ray crystallography or optical rotation .

- Data Transparency : Include chromatograms and spectral data in supplementary materials .

- Ethical Citations : Reference original synthesis protocols and prior contradictory findings to contextualize results .

Propiedades

IUPAC Name |

3-[3-acetyl-4-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-1,1-diethylurea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N3O4.ClH/c1-7-23(8-2)19(26)22-15-9-10-18(17(11-15)14(3)24)27-13-16(25)12-21-20(4,5)6;/h9-11,16,21,25H,7-8,12-13H2,1-6H3,(H,22,26);1H/t16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKJHTUVLJYWAEY-NTISSMGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)NC1=CC(=C(C=C1)OCC(CNC(C)(C)C)O)C(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)NC1=CC(=C(C=C1)OC[C@H](CNC(C)(C)C)O)C(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90144881 | |

| Record name | Urea, N'-(3-acetyl-4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-N,N-diethyl-, monohydrochloride, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90144881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102293-39-0 | |

| Record name | Urea, N'-(3-acetyl-4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-N,N-diethyl-, monohydrochloride, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102293390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, N'-(3-acetyl-4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-N,N-diethyl-, monohydrochloride, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90144881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.